2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride
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Overview
Description
2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methacrylate group, making it useful in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride typically involves a multi-step process. The initial step often includes the alkylation of 4-dodecylphenyl with 1,1-dimethylethyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-aminoethyl methacrylate under controlled conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methacrylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride involves its interaction with specific molecular targets. The methacrylate group can undergo polymerization, leading to the formation of polymer chains. This process is facilitated by the presence of initiators and catalysts. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1-Dimethylethyl)((4-octylphenyl)methyl)amino)ethyl methacrylate hydrochloride
- 2-((1,1-Dimethylethyl)((4-hexylphenyl)methyl)amino)ethyl methacrylate hydrochloride
Uniqueness
2-((1,1-Dimethylethyl)((4-dodecylphenyl)methyl)amino)ethyl methacrylate hydrochloride is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
CAS No. |
93892-97-8 |
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Molecular Formula |
C29H50ClNO2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
2-[tert-butyl-[(4-dodecylphenyl)methyl]amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C29H49NO2.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-26-18-20-27(21-19-26)24-30(29(4,5)6)22-23-32-28(31)25(2)3;/h18-21H,2,7-17,22-24H2,1,3-6H3;1H |
InChI Key |
XUVWBUVJZZNSGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CN(CCOC(=O)C(=C)C)C(C)(C)C.Cl |
Origin of Product |
United States |
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